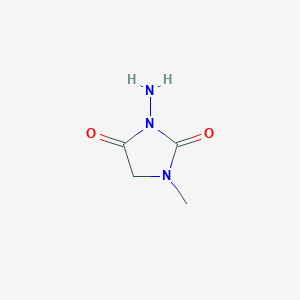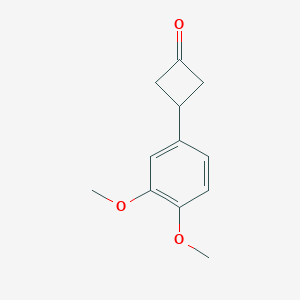
3-(3,4-Dimethoxyphenyl)cyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)cyclobutanone is an organic compound with the molecular formula C12H14O3 It features a cyclobutanone ring substituted with a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclobutanone derivatives involves the use of 1,3-dithiane as a starting material. The process includes the formation of a cyclic ketone through a series of reactions involving n-butyllithium and 1-bromo-3-chloropropane . Another method involves the oxidative degradation of methylenecyclobutane, which can be prepared from pentaerythritol .
Industrial Production Methods
Industrial production of cyclobutanone derivatives often involves large-scale organic synthesis techniques. These methods typically use readily available starting materials and reagents, ensuring cost-effectiveness and scalability. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)cyclobutanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)cyclobutanone involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: The parent compound, cyclobutanone, shares the cyclobutanone ring but lacks the aromatic substitution.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has a similar aromatic substitution but features a propanoic acid group instead of a cyclobutanone ring.
Uniqueness
3-(3,4-Dimethoxyphenyl)cyclobutanone is unique due to the combination of the cyclobutanone ring and the 3,4-dimethoxyphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-3-8(7-12(11)15-2)9-5-10(13)6-9/h3-4,7,9H,5-6H2,1-2H3 |
Clave InChI |
AUJYDEFRABCPEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



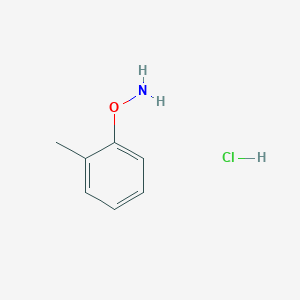
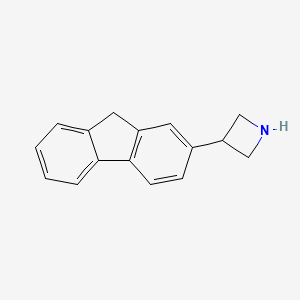
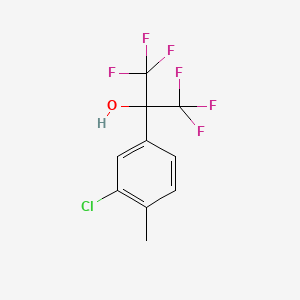
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
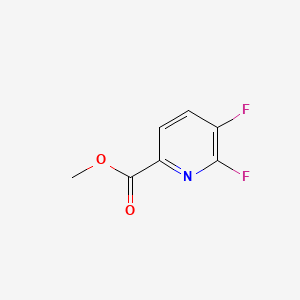
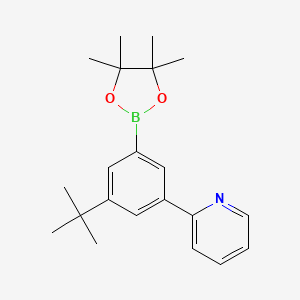
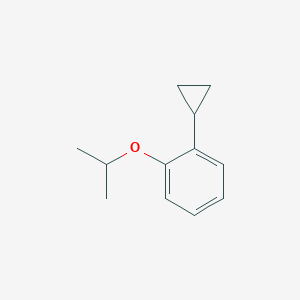


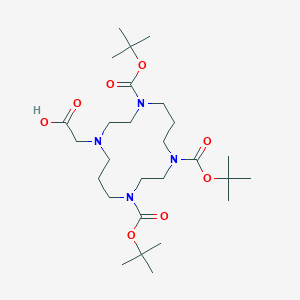
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
